molecular formula C7H11Cl2N5O B2734480 (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride CAS No. 2309750-82-9

(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride

Numéro de catalogue: B2734480
Numéro CAS: 2309750-82-9
Poids moléculaire: 252.1
Clé InChI: FIQDMBRNPBYROY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride is a triazolopyridazine derivative characterized by a methoxy substituent at the 6-position of the pyridazine ring and an aminomethyl group at the 3-position of the triazole moiety. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research and development. This article compares its structural, physicochemical, and hazard profiles with similar triazolopyridazine derivatives.

Propriétés

IUPAC Name

(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.2ClH/c1-13-7-3-2-5-9-10-6(4-8)12(5)11-7;;/h2-3H,4,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQDMBRNPBYROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CN)C=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride typically involves multiple steps:

    Formation of the Triazolo-Pyridazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For example, a common method includes the reaction of hydrazine derivatives with 3-aminopyridazine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolo-pyridazine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Applications De Recherche Scientifique

Chemistry

In chemistry, (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding. Its structure can be modified to interact with specific biological targets, making it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Pyridazine Ring

Triazolopyridazine derivatives often differ in substituents at the 6-position of the pyridazine ring, significantly altering their properties:

Chloro Substituent: (6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Hydrochloride
  • Molecular Formula : C₆H₇Cl₂N₅
  • Molecular Weight : 220.06 g/mol
  • This compound exhibits hazards including oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
Methoxy Substituent: Target Compound
  • Molecular Formula : C₇H₁₁Cl₂N₅O (dihydrochloride form inferred from analogs)
  • Molecular Weight : ~264.1 g/mol (estimated)
  • Key Properties : The methoxy group is electron-donating, increasing ring electron density compared to the chloro analog. This may improve binding to electron-deficient biological targets.
Methyl Substituent: {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine Dihydrochloride
  • Molecular Formula : C₈H₁₀N₄·2HCl
  • Molecular Weight : 162.20 g/mol (free base)
  • Key Properties: The methyl group offers moderate lipophilicity. The pyridine ring (vs.
Phenyl Substituent: (6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
  • Molecular Formula : C₁₂H₁₁N₅
  • Molecular Weight : 225.25 g/mol
  • Key Properties : The bulky phenyl group increases steric hindrance and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Trifluoromethylphenyl Substituent: 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine
  • Molecular Formula : C₁₄H₁₀F₃N₅O
  • Molecular Weight : 337.26 g/mol

Structural Modifications Beyond Substituents

Piperazine Addition: 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Dihydrochloride
  • Molecular Formula : C₁₀H₁₆Cl₂N₆
  • Molecular Weight : 307.19 g/mol
  • Key Properties : The piperazine moiety introduces additional basic nitrogen atoms, enhancing solubility and enabling salt formation. This modification is common in drugs targeting neurotransmitter receptors .
Acetamide Functionalization: N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide
  • Molecular Formula : C₁₃H₁₃N₇O₃
  • Molecular Weight : 323.30 g/mol

Physicochemical and Hazard Profile Comparison

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Hazards/Properties References
(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride Cl C₆H₇Cl₂N₅ 220.06 H302, H315, H319, H335
Target Compound OCH₃ C₇H₁₁Cl₂N₅O ~264.1 Likely similar to chloro analog
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride CH₃ (pyridine ring) C₈H₁₀N₄·2HCl 162.20 (free base) High purity (>97%)
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine C₆H₅ C₁₂H₁₁N₅ 225.25 Enhanced lipophilicity
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride Piperazine C₁₀H₁₆Cl₂N₆ 307.19 Improved solubility

Activité Biologique

(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride is a compound that belongs to the class of triazolo-pyridazine derivatives. Its unique structural features suggest potential for diverse biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a triazole ring fused with a pyridazine moiety, which is known to enhance biological activity. The methoxy group at the 6-position of the triazole ring contributes to its lipophilicity and may influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that compounds containing triazole and pyridazine moieties can inhibit certain cancer cell lines. The compound has demonstrated significant inhibitory effects on various cancer types, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Similar compounds have been studied for their antimicrobial activity. The presence of the triazole ring may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anti-inflammatory Effects : Compounds within this chemical class have also been explored for their anti-inflammatory properties. The mechanism may involve modulation of cytokine production or inhibition of inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could interact with various receptors in the body, influencing signaling pathways related to cell growth and immune response.
  • Metal Ion Coordination : The ability of the triazole and pyridazine rings to coordinate with metal ions may play a role in its biological efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibitory effects on cancer cell lines
AntimicrobialDisruption of microbial growth
Anti-inflammatoryModulation of inflammatory cytokines

Case Studies

Recent studies have highlighted the potential applications of this compound in treating diseases:

  • Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in multiple cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited potent antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics .

Q & A

Q. What are the established synthetic routes for (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pyridazine precursors. For example, 6-alkyl-triazolo[4,3-b]pyridazine derivatives can be synthesized via cyclization of hydrazine derivatives with nitriles or via condensation reactions (e.g., using DMF as a solvent at 105°C) . Methoxy group introduction may require demethylation using reagents like BBr₃ in dichloromethane . The final dihydrochloride salt is formed by treating the free base with HCl. Characterization via NMR, HPLC, and mass spectrometry is critical to confirm purity and structure .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and methoxy group placement .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% recommended) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, as demonstrated in related triazolopyridazine derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in sealed, airtight glass containers under dry conditions (room temperature or 4°C) to prevent hydrolysis or decomposition. Avoid light exposure .
  • Handling : Use PPE (gloves, lab coat, goggles) to minimize skin/eye contact. Work in a fume hood to avoid inhalation of aerosols .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound for scale-up?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd-based catalysts or Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency .
  • Purification Strategies : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) for higher purity .
  • Reaction Monitoring : Use in-situ FTIR or TLC to track intermediate formation and minimize side reactions .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables .
  • Target Validation : Use CRISPR/Cas9 knockout models or competitive binding assays to confirm interaction with enzymes/receptors (e.g., kinases, GPCRs) .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across a broad concentration range (e.g., 1 nM–100 µM) to identify off-target effects .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced specificity?

  • Methodological Answer :
  • Substitution Analysis : Modify the methoxy group (e.g., replace with Cl, Br, or bulky substituents) and assess changes in binding affinity via molecular docking .
  • Scaffold Hopping : Replace the triazolo[4,3-b]pyridazine core with triazolo[3,4-b]thiadiazines or other heterocycles to evaluate bioactivity shifts .
  • Pharmacophore Modeling : Use software like Schrödinger or MOE to predict critical interaction sites and optimize substituent placement .

Q. What are the compound’s stability profiles under physiological conditions, and how can degradation pathways be mitigated?

  • Methodological Answer :
  • pH Stability Testing : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. Methoxy groups may hydrolyze under acidic conditions, requiring formulation adjustments (e.g., enteric coatings) .
  • Light Sensitivity : Conduct accelerated photodegradation studies (ICH Q1B guidelines) to identify protective packaging needs (e.g., amber glass) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or bioavailability data?

  • Methodological Answer :
  • Solubility Reassessment : Use standardized methods (e.g., shake-flask technique in PBS or DMSO) and compare with literature values .
  • Bioavailability Studies : Perform parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to clarify absorption inconsistencies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.